N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a structurally complex acetamide derivative. Its core features include:
- A tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, which enhances solubility and metabolic stability due to its polar sulfone group.
- A 4-fluorobenzyl group, likely contributing to lipophilicity and receptor-binding affinity.
- A 2-(5-methyl-2-isopropylphenoxy)acetamide side chain, which may influence steric and electronic properties.
While direct synthesis or biological data for this compound are absent in the provided evidence, its design aligns with pharmacologically active acetamide derivatives, such as kinase inhibitors or cytotoxic agents .
Properties
Molecular Formula |
C23H28FNO4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H28FNO4S/c1-16(2)21-9-4-17(3)12-22(21)29-14-23(26)25(20-10-11-30(27,28)15-20)13-18-5-7-19(24)8-6-18/h4-9,12,16,20H,10-11,13-15H2,1-3H3 |
InChI Key |
GAEXQPAVMQMABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| 30% H₂O₂, AcOH | 25 | 24 | 88 | |
| mCPBA, DCM | 0 → 25 | 12 | 92 |
Introduction of Amine Group
The 3-amino group is installed via Bucherer-Bergs reaction or Curtius rearrangement . Patent data suggest that tetrahydrothiophene-1,1-dioxide-3-carbamate intermediates are hydrolyzed under acidic conditions to yield the amine.
N-Alkylation with 4-Fluorobenzyl Bromide
The secondary amine is formed by reacting tetrahydrothiophene-1,1-dioxide-3-amine with 4-fluorobenzyl bromide in the presence of a base.
Reaction Conditions Optimization
Triethylamine (TEA) or diisopropylethylamine (DIPEA) in acetonitrile or DMF at 60–80°C for 6–12 hours achieves optimal yields.
Synthesis of 2-(5-Methyl-2-Isopropylphenoxy)Acetic Acid
The phenoxyacetic acid component is prepared via Williamson ether synthesis between 5-methyl-2-isopropylphenol and ethyl bromoacetate , followed by saponification.
Etherification Step
Reaction of 5-methyl-2-isopropylphenol with ethyl bromoacetate in acetone using potassium carbonate (K₂CO₃) at reflux:
| Phenol (eq) | K₂CO₃ (eq) | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1.0 | 2.5 | Acetone | 6 | 91 |
Saponification to Carboxylic Acid
Hydrolysis of the ethyl ester with NaOH in ethanol/water (1:1) at 80°C for 3 hours achieves quantitative conversion.
Amide Coupling Reaction
The final step involves coupling 2-(5-methyl-2-isopropylphenoxy)acetic acid with N-(4-fluorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine using activating agents.
Activation Strategies
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DCC (Dicyclohexylcarbodiimide) are commonly used with catalytic DMAP:
Workup and Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water.
Green Chemistry Considerations
Recent advances emphasize solvent-free mechanochemical synthesis or water-based systems to reduce environmental impact. For example, microwave-assisted coupling in aqueous ethanol achieves 80% yield in 30 minutes for similar acetamides.
Analytical Characterization
Critical spectroscopic data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the fluorobenzyl group suggests it could interact with biological targets in a specific manner, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure indicates it might have activity against certain biological pathways, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. The fluorobenzyl group may interact with enzyme active sites or receptor binding sites, while the dioxidotetrahydrothiophene ring could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations :
- The target compound’s sulfolane group distinguishes it from thiazolidinone () or pyrazolone () cores in analogs. Sulfolanes are less common in drug design but offer enhanced polarity .
- The 4-fluorobenzyl group is shared with and , suggesting a role in optimizing pharmacokinetics or target engagement .
Key Observations :
- The target compound likely requires amide bond formation between a sulfolane-amine and phenoxyacetic acid, contrasting with thiadiazole synthesis in .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene ring and various substituents, contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 421.53 g/mol. The structure includes:
- Tetrahydrothiophene ring : Imparts unique chemical properties.
- Fluorobenzyl group : Enhances lipophilicity and biological interactions.
- Phenoxy and acetamide functionalities : May contribute to diverse biological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydrothiophene derivative : Utilizing reagents like potassium permanganate for oxidation.
- Substitution reactions : Introducing the fluorobenzyl and phenoxy groups through nucleophilic substitutions.
- Final acetamide formation : Achieved through acylation reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The presence of the tetrahydrothiophene moiety may contribute to reduced inflammation in animal models.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to various receptors that mediate cellular responses, possibly influencing signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | Similar thiophene structure; tert-butyl substitution | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide | Different fluorobenzyl position; similar biological activity | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylbenzamide | Lacks fluorine; simpler structure but retains thiophene features |
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
-
Study on Antimicrobial Efficacy : A study demonstrated that compounds with tetrahydrothiophene rings exhibited significant antibacterial activity against Gram-positive bacteria.
- Results: Inhibition zones were measured using agar diffusion methods, indicating strong antimicrobial properties.
-
Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., MCF7 for breast cancer) showed that derivatives of this compound could reduce cell viability significantly.
- Results: IC50 values were determined through MTT assays, showcasing promising anticancer potential.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions .
- Catalysts : Use DMAP or pyridine to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Table 1: Example Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, 0°C | 78 | 92 |
| Oxidation | H₂O₂, AcOH, 40°C | 85 | 97 |
Which analytical techniques are essential for characterizing the compound’s structure and purity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., fluorobenzyl group at δ 4.3 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water) monitor purity; retention time ~12.5 min .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 473.18 g/mol) .
Methodological Note : For isomers, use 2D NMR (COSY, NOESY) to resolve spatial configurations .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Q. Advanced Research Focus
Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase/receptor libraries to identify binding partners (KD < 10 µM suggests relevance) .
- Fluorescence Polarization : Quantify interactions with DNA/protein targets .
Functional Assays :
- Enzyme Inhibition : Measure IC₅₀ in vitro (e.g., COX-2 inhibition at 0.5–2 µM) .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to track intracellular accumulation .
Q. Table 2: Example Binding Data
| Target | Assay Type | KD (µM) | Biological Effect |
|---|---|---|---|
| EGFR | SPR | 8.2 | Competitive inhibition |
| DNA | FP | 12.5 | Intercalation |
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Focus
Discrepancies often arise from:
- Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity .
- Assay Conditions : pH (7.4 vs. 6.5) or serum proteins in cell media may reduce bioavailability .
Q. Resolution Strategies :
Meta-Analysis : Compare IC₅₀ values across standardized assays (e.g., CellTiter-Glo for cytotoxicity) .
SAR Studies : Synthesize derivatives with systematic substituent variations to isolate key pharmacophores .
Q. Table 3: Structural Analogues and Activity
| Compound | Key Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Compound | 5-Methyl, 4-fluorobenzyl | 1.2 | |
| Analog A | 5-Ethyl, 4-Cl-benzyl | 0.8 | |
| Analog B | 5-H, 3-F-benzyl | >50 |
What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. Advanced Research Focus
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or micronization to increase aqueous solubility (>2 mg/mL) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Toxicity Screening : Ames test (mutagenicity) and hERG channel binding assays ensure safety margins (IC₅₀ > 30 µM) .
Methodological Note : For oral bioavailability, perform PK studies in rodents with LC-MS/MS quantification of plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
